1-[(3-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
CAS No.: 1004192-82-8
Cat. No.: VC2024835
Molecular Formula: C12H14FN3O
Molecular Weight: 235.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1004192-82-8 |
|---|---|
| Molecular Formula | C12H14FN3O |
| Molecular Weight | 235.26 g/mol |
| IUPAC Name | 1-[(3-fluorophenoxy)methyl]-3,5-dimethylpyrazol-4-amine |
| Standard InChI | InChI=1S/C12H14FN3O/c1-8-12(14)9(2)16(15-8)7-17-11-5-3-4-10(13)6-11/h3-6H,7,14H2,1-2H3 |
| Standard InChI Key | NAFDPURJMLDPDK-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1COC2=CC(=CC=C2)F)C)N |
| Canonical SMILES | CC1=C(C(=NN1COC2=CC(=CC=C2)F)C)N |
Introduction
Chemical Identity and Structure
Basic Chemical Information
1-[(3-Fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is uniquely identified through several chemical identifiers that enable precise recognition in scientific databases and literature. The compound is characterized by the following fundamental properties:
| Identifier | Value |
|---|---|
| CAS Number | 1004192-82-8 |
| IUPAC Name | 1-[(3-fluorophenoxy)methyl]-3,5-dimethylpyrazol-4-amine |
| Molecular Formula | C₁₂H₁₄FN₃O |
| Molecular Weight | 235.26 g/mol |
| InChI | InChI=1S/C12H14FN3O/c1-8-12(14)9(2)16(15-8)7-17-11-5-3-4-10(13)6-11/h3-6H,7,14H2,1-2H3 |
| InChI Key | NAFDPURJMLDPDK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1COC2=CC(=CC=C2)F)C)N |
These identifiers provide essential information for researchers working with this compound, ensuring accurate identification and characterization .
Structural Features
The molecular architecture of 1-[(3-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine encompasses several distinct structural elements that contribute to its chemical behavior and potential biological activity:
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A pyrazole core, which is a five-membered heterocyclic ring containing two adjacent nitrogen atoms
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Two methyl groups positioned at the 3 and 5 positions of the pyrazole ring
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A primary amine group (-NH₂) at position 4 of the pyrazole ring
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A (3-fluorophenoxy)methyl substituent at the N1 position, consisting of:
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A methylene bridge (-CH₂-)
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An oxygen linkage (-O-)
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A phenyl ring with a fluorine atom at the meta (3) position
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This specific arrangement of functional groups creates a unique chemical entity with distinctive properties relevant to its research applications .
Physical and Chemical Properties
Physical Properties
The compound exhibits several important physical properties that dictate its handling and storage requirements:
| Property | Value |
|---|---|
| Physical State | Solid |
| Boiling Point | 379.1±42.0 °C at 760 mmHg |
| Density | 1.2±0.1 g/cm³ |
| Storage Temperature | Ambient |
| Recommended Storage | Cool, dry place for long-term storage |
These physical characteristics are significant considerations for laboratory applications and experimental design involving this compound .
Applications in Research
Medicinal Chemistry Applications
1-[(3-Fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine has attracted interest primarily in medicinal chemistry research. This compound is described as "a useful research chemical" with potential value in drug discovery efforts . The interest in this compound specifically stems from several factors:
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Its potential biological activities and interactions with biological targets
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The pyrazole scaffold's status as a privileged structure in medicinal chemistry
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The presence of the fluorine atom, which often enhances drug-like properties through:
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Improved metabolic stability
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Enhanced membrane permeability
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Modified hydrogen bonding properties
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Increased binding affinity to target proteins
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The presence of the amine group provides a versatile handle for further modifications, allowing researchers to develop more complex molecules with potentially enhanced biological activities.
Chemical Research Applications
Beyond medicinal chemistry, the compound serves several important functions in chemical research:
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As a building block for the synthesis of more complex molecules
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In structure-activity relationship studies
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As a reference standard in analytical chemistry
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For exploring novel synthetic methodologies in organic chemistry
These applications highlight the compound's utility across multiple domains of chemical research .
Comparative Analysis with Related Compounds
Understanding 1-[(3-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine in the context of structurally related compounds provides valuable insights into its potential properties and applications. Several compounds with structural similarities have been identified:
| Compound | CAS Number | Key Structural Difference | Significance |
|---|---|---|---|
| 1-[(4-Fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | 1006344-04-2 | Fluorine at position 4 instead of position 3 on the phenoxy group | Altered electronic distribution and potential binding interactions |
| 1-((3-fluorophenyl)methyl)-1H-pyrazol-4-amine | 956395-22-5 | Direct benzyl linkage instead of phenoxy; lacks methyl groups at positions 3 and 5 | Modified flexibility and hydrophobicity |
| 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine | 1176581-36-4 | Direct attachment of fluorophenyl group without the methylene-oxy linkage | Changed molecular geometry and conformational properties |
These structural variations, though subtle, can significantly impact properties such as:
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Biological activity profiles
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Binding affinity to target proteins
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Physicochemical properties (solubility, lipophilicity)
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Metabolic stability and pharmacokinetic behavior
Comparative studies of these related compounds could provide valuable insights into structure-activity relationships and guide the development of more potent or selective derivatives for specific applications .
Current Research Status and Future Directions
Current research on 1-[(3-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine appears to be in exploratory stages, with the compound primarily being utilized as a research chemical and building block in medicinal chemistry investigations. Based on the properties and structural features of this compound, several promising research directions emerge:
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Comprehensive biological screening to identify specific therapeutic applications
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Structure-activity relationship studies to develop more potent derivatives
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Investigation of its potential as a pharmacophore in drug design
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Development of more efficient synthetic routes for its preparation
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Exploration of applications beyond medicinal chemistry
The unique combination of the pyrazole core, strategic methyl substitutions, primary amine functionality, and fluorinated phenoxy group makes this compound a promising candidate for continued scientific investigation in multiple domains .
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